molecular formula C14H12BrNO2 B12728697 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- CAS No. 59647-95-9

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12728697
CAS No.: 59647-95-9
M. Wt: 306.15 g/mol
InChI Key: JSTBSVFFVHWUGK-UHFFFAOYSA-N
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Description

Table 1: Elemental Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 14 12.01 168.14
H 12 1.008 12.10
Br 1 79.90 79.90
N 1 14.01 14.01
O 2 16.00 32.00
Total 306.15

The compound’s exact mass is 305.0044 g/mol, calculated using isotopic distributions. Its SMILES notation (Simplified Molecular-Input Line-Entry System) is O=C1N(C(=O)C2=C1CCCC2)C3=CC=C(Br)C=C3 , which encodes the connectivity of atoms and functional groups. The InChIKey (International Chemical Identifier Key) DEMFUFJSZCRLRV-UHFFFAOYSA-N provides a standardized hash for digital databases.

Properties

CAS No.

59647-95-9

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2

InChI Key

JSTBSVFFVHWUGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Condensation and Functionalization of Phthalimide Derivatives

The acidic proton at the 2-position imide nitrogen of phthalimide allows condensation with multifunctional pharmacophores, such as arylpiperazines or aryl halides, to form substituted isoindoline-1,3-diones. For example, derivatives with aryl substituents at the 2-position can be synthesized by reacting phthalimide with 3-bromophenyl-containing intermediates under controlled conditions, often involving:

  • Use of organic bases like triethylamine.
  • Solvents such as acetic acid or other organic acids.
  • Elevated temperatures (~120 °C) to facilitate condensation.
  • Purification by flash chromatography.

This method is supported by research on isoindoline-1,3-dione derivatives designed for biological activity, where the introduction of aryl groups at the 2-position was achieved via condensation with arylpiperazines or related compounds.

Cobalt-Catalyzed [2+2+2] Cycloaddition

A concise and efficient method to construct succinimide-fused isoindole derivatives involves cobalt-catalyzed [2+2+2] cycloaddition of 1,6-diynes with maleimides. The general procedure includes:

  • Mixing 1,6-diyne substrates with maleimides in the presence of cobalt bromide (CoBr2), a diphosphine ligand (dppp), and zinc powder as a reducing agent.
  • Conducting the reaction in tetrahydrofuran (THF) under nitrogen atmosphere at 100 °C for approximately 18 hours.
  • Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography.
  • This method yields densely substituted succinimide-fused cyclohexadienes with high efficiency (up to 96% yield).

Although this method is described for related isoindole derivatives, it provides a valuable synthetic route adaptable for 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- by selecting appropriate diyne and maleimide precursors.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Condensation with Aryl Precursors Phthalimide, 3-bromophenyl intermediates, triethylamine, acetic acid, 120 °C Straightforward, scalable 70–90 Suitable for introducing bromophenyl group
Co-Catalyzed [2+2+2] Cycloaddition 1,6-Diynes, maleimides, CoBr2, dppp, Zn, THF, 100 °C, N2 atmosphere High regioselectivity, efficient Up to 96 Forms fused ring systems, adaptable
Microwave-Assisted Synthesis Phthalimide derivatives, microwave irradiation Rapid reaction, improved yields Variable Useful for accelerating synthesis steps

Research Findings and Analytical Characterization

Synthesized 1H-Isoindole-1,3(2H)-dione derivatives, including those with bromophenyl substituents, have been characterized by:

Biological activity assays, such as acetylcholinesterase and butyrylcholinesterase inhibition tests, have been performed on related isoindoline-1,3-dione derivatives, indicating potential for neurodegenerative disease therapy, although specific activity data for the 3-bromophenyl tetrahydro derivative require further study.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives
  • 2-(3-Fluorophenyl) Analogs : Fluorine, being smaller and less lipophilic than bromine, reduces steric hindrance but may weaken hydrophobic interactions. For example, fluorophenyl derivatives exhibit moderate COX-2 inhibition (IC₅₀ ~20–40 µM), whereas brominated analogs are hypothesized to show stronger binding due to bromine’s higher molar refractivity and electron-withdrawing effects .
  • 2-(4-Chlorophenyl) Derivatives : Chlorine’s intermediate electronegativity enhances oxidative stability compared to bromine. In molecular docking, chlorophenyl groups form halogen bonds with residues like Arg120 in COX-2, a feature likely shared by brominated analogs .
Arylpiperazine-Linked Derivatives

Compounds with arylpiperazine linkers (e.g., 2-(6-[(4-chlorophenyl)methoxy]-2-pyridinyl)-4,5,6,7-tetrahydro- ) demonstrate enhanced COX-2 selectivity (COX-2/COX-1 ratio >2) due to extended hydrophobic interactions with subdomains of the COX-2 active site . In contrast, the direct 3-bromophenyl attachment in the target compound may favor COX-1 inhibition, as shorter substituents align better with the smaller COX-1 binding pocket .

Methoxy-Substituted Derivatives

Methoxy groups (e.g., 2-(4-methoxyphenyl)- ) improve solubility but reduce membrane permeability. For instance, methoxy derivatives showed lower COX-1 inhibition (IC₅₀ ~50 µM) compared to brominated analogs, which are predicted to have higher LogP values (~3.5–4.0) .

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule Compliance
  • Target Compound: Predicted molecular weight (MW) ~330 g/mol, LogP ~3.8, hydrogen bond acceptors (HBA) = 3, donors (HBD) = 0. Complies with Lipinski’s criteria for oral bioavailability .
  • Comparison :
    • 2-(3-Fluorophenyl) : LogP ~3.2, similar HBA/HBD .
    • Arylpiperazine Derivatives : Higher MW (>400 g/mol) and LogP (>5.0) may reduce bioavailability .
Redox Properties

Bromophenyl substituents increase susceptibility to reduction, forming radical anions that may contribute to pro-oxidant or antioxidant effects. This contrasts with irreversible reduction observed in nitro-substituted analogs (e.g., 5-Nitro-2-(2-phenylethyl)- ), which exhibit anticonvulsant activity via Na⁺ channel modulation .

Molecular Docking and Target Interactions

COX-1/COX-2 Inhibition
  • Target Compound : The 3-bromophenyl group is predicted to form π-σ interactions with Leu352 in COX-1 and π-alkyl interactions with Val116 in COX-2. Its moderate size may prevent deep penetration into the COX-2 side pocket, reducing selectivity .
  • Analog Comparison :
    • Compound H (arylpiperazine-linked) : Achieves stronger COX-2 inhibition (IC₅₀ = 12 µM) via hydrogen bonding with Tyr355 and hydrophobic interactions with Ile345 .
    • Fluorophenyl Derivatives : Weaker COX-2 binding due to smaller van der Waals radii .
Anticancer Activity

However, cytotoxicity data for the target compound are lacking, whereas tetrahydro analogs generally show low toxicity (IC₅₀ >90 µM in viability assays) .

Data Tables

Table 2: Physicochemical Properties

Compound MW (g/mol) LogP HBA HBD
Target Compound 330 3.8 3 0
2-(3-Fluorophenyl) 290 3.2 3 0
N-(Hydroxymethyl)phthalimide 177 0.5 3 1

Biological Activity

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a unique isoindole backbone and a bromophenyl substituent, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse studies and findings.

The molecular formula of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is C₁₄H₈BrNO₂ with a molecular weight of approximately 302.12 g/mol. The compound is characterized by its tetrahydro structure and the presence of a bromine atom which contributes to its reactivity.

PropertyValue
Molecular FormulaC₁₄H₈BrNO₂
Molecular Weight302.12 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point449.3 ± 47.0 °C
Flash Point225.6 ± 29.3 °C

Biological Activity Overview

Research indicates that derivatives of isoindole compounds often exhibit significant biological activities including:

  • Antimicrobial Activity : Isoindole derivatives have shown potential as antibacterial and antifungal agents.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory factors such as IL-10 .
  • Anticancer Potential : Preliminary studies indicate that isoindole derivatives may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological effects of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as acetylcholinesterase and cyclooxygenase-2 (COX-2) .
  • Modulation of Signaling Pathways : These compounds may influence signaling pathways related to inflammation and apoptosis by modulating the expression of various cytokines and transcription factors like NF-kB .

Case Studies

  • Anticancer Activity : A study evaluated a series of isoindole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
  • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of isoindole derivatives in macrophage models. The findings demonstrated that these compounds could significantly reduce the production of nitric oxide and inflammatory cytokines in response to lipopolysaccharide stimulation .

Q & A

Q. Table 1: Key Parameters for In Vivo Analgesia Studies

ParameterExample Values/ApproachReference
Neuropathic Pain ModelPaclitaxel-induced CIPN in mice
Behavioral TestMechanical allodynia (von Frey filaments)
Dosage Range10–100 mg/kg (intraperitoneal)
Positive ControlGabapentin (70 mg/kg)
Biomarker AnalysisSerum TNF-α via ELISA

Q. Table 2: In Vitro vs. In Vivo Data Reconciliation Checklist

Discrepancy SourceMitigation Strategy
Low BioavailabilityFormulate with cyclodextrins or liposomes
Metabolic DegradationIdentify metabolites via HRMS
Off-Target EffectsCRISPR screening or kinase profiling

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